Alovudine

Overview

Description

Alovudine, also known as fluorothymidine, is an antiviral agent that was being developed by Medivir . It was discontinued after a Phase II trial in 2005 due to toxicity . It is a DNA polymerase inhibitor .

Synthesis Analysis

Alovudine was found to inhibit the SARS-CoV RNA-dependent RNA polymerase (RdRp) along with two other nucleotide analogues . It was also used in the preparation of radiopharmaceuticals .Physical And Chemical Properties Analysis

Alovudine has a molar mass of 244.222 g/mol . It has a density of 1.4±0.1 g/cm3, and its index of refraction is 1.565 . It has 6 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .Scientific Research Applications

Inhibition of Mitochondrial DNA Polymerase γ

Alovudine is known to inhibit the mitochondrial DNA polymerase γ, which is crucial for the replication of mitochondrial DNA. This inhibition can lead to the depletion of mitochondrial DNA, reduction in mitochondrial-encoded proteins, and a decrease in basal oxygen consumption . This property is particularly researched for its potential therapeutic effects in acute myeloid leukemia (AML) , where it can impair oxidative phosphorylation and reduce cell proliferation and viability .

Promotion of Monocytic Differentiation in AML

Apart from its inhibitory effects on mitochondrial functions, Alovudine has been observed to promote monocytic differentiation in AML cells. This differentiation is independent of the reductions in oxidative phosphorylation or respiratory chain proteins, suggesting a novel mechanism by which mitochondria regulate AML fate and differentiation .

Impairment of Oxidative Phosphorylation

By targeting the mitochondrial DNA polymerase γ, Alovudine can impair oxidative phosphorylation, a process essential for ATP production in cells. This impairment can lead to decreased energy production in cancer cells, thereby reducing their growth and viability .

Reduction of Mitochondrial DNA and Function

In AML cells, Alovudine treatment has been shown to significantly reduce mitochondrial DNA and consequently impair mitochondrial function. This reduction is associated with decreased levels of mitochondrial-encoded proteins that are part of the respiratory chain, further affecting the cell’s bioenergetics .

Potential Application in Antiviral Therapy

Alovudine has been evaluated as a potential inhibitor of the SARS-CoV-2 polymerase, given its structural similarities with other antiviral agents. Its backbone structure, which is similar to that of other nucleotide analogues, could make it a candidate for inhibiting viral replication .

Selective Inhibition Over Nuclear Polymerase

The selective inhibition of mitochondrial DNA polymerase γ over nuclear polymerase by Alovudine is of significant interest. This selectivity could be leveraged to design treatments that target mitochondrial processes without affecting nuclear DNA replication, thus minimizing potential side effects .

Mechanism of Action

Target of Action

Alovudine, also known as 3’-deoxy-3’-fluorothymidine, is a nucleoside reverse transcriptase inhibitor (NRTI) that primarily targets the Reverse transcriptase/RNaseH of the Human immunodeficiency virus 1 (HIV-1) .

Mode of Action

Alovudine is a thymidine analogue that gets phosphorylated by nucleoside kinases into its active form. It selectively and potently inhibits the mitochondrial DNA polymerase γ (POLG) over nuclear polymerase . This inhibition leads to the depletion of mitochondrial DNA, reduction of mitochondrial encoded proteins, and a decrease in basal oxygen consumption .

Biochemical Pathways

Alovudine’s action affects the oxidative phosphorylation pathway. By inhibiting POLG, it impairs the replication of mitochondrial DNA, which encodes 13 proteins that are necessary components of the respiratory chain for maintaining oxidative phosphorylation . This results in a decrease in the levels of these proteins, leading to a reduction in basal oxygen consumption .

Pharmacokinetics

It’s known that alovudine is administered orally .

Result of Action

The inhibition of POLG by Alovudine leads to a decrease in cell proliferation and viability . In acute myeloid leukemia (AML) cells, Alovudine has been shown to promote monocytic differentiation . This effect on AML differentiation is independent of reductions in oxidative phosphorylation or respiratory chain proteins .

Action Environment

The action of Alovudine can be influenced by environmental factors such as the presence of other drugs. For instance, the therapeutic efficacy of certain vaccines can be decreased when used in combination with Alovudine . .

properties

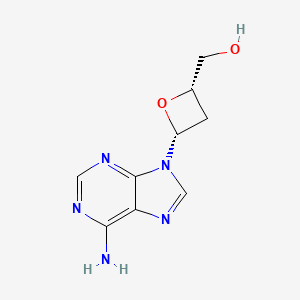

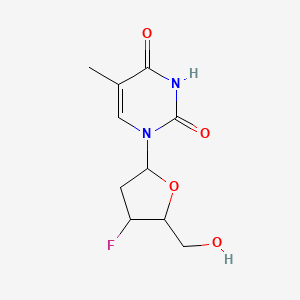

IUPAC Name |

1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCAQJAQSWSNPQ-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046579 | |

| Record name | Alovudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alovudine | |

CAS RN |

25526-93-6 | |

| Record name | 3′-Fluorothymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25526-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alovudine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025526936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alovudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alovudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALOVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG53R0DWDQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

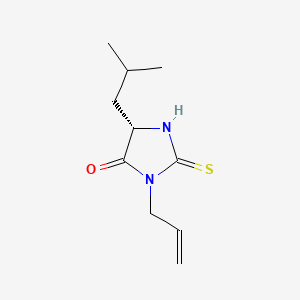

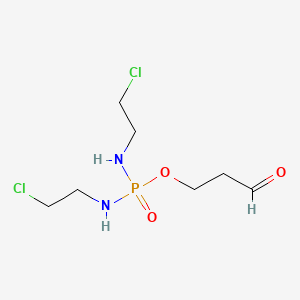

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(3,6-diaminohexanoylamino)-3-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B1666815.png)